molecular formula C21H24O6 B600525 Isovalerylshikonin CAS No. 76549-35-4

Isovalerylshikonin

Cat. No.: B600525
CAS No.: 76549-35-4
M. Wt: 372.41
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isovalerylshikonin is an organic compound that features a complex structure with multiple functional groups It contains a naphthalene core with hydroxyl and dioxo substituents, a pentenyl chain, and a methylbutanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isovalerylshikonin can be approached through several steps:

    Formation of the Naphthalene Core: The naphthalene core with hydroxyl and dioxo groups can be synthesized through a series of oxidation and hydroxylation reactions starting from naphthalene.

    Attachment of the Pentenyl Chain: The pentenyl chain can be introduced via a Friedel-Crafts alkylation reaction using an appropriate alkyl halide.

    Esterification: The final step involves esterification of the intermediate with 3-methylbutanoic acid under acidic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups on the naphthalene core can undergo oxidation to form quinones.

    Reduction: The dioxo groups can be reduced to hydroxyl groups under appropriate conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions, such as hydrolysis to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Aqueous sodium hydroxide (NaOH) for hydrolysis.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of carboxylic acids or other substituted esters.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the synthesis of complex molecules with multiple functional groups.

Biology

The hydroxyl and dioxo groups on the naphthalene core may exhibit biological activity, making this compound a potential candidate for drug discovery and development.

Medicine

Due to its complex structure, this compound may have potential as a therapeutic agent, particularly in the treatment of diseases where multi-functional molecules are required.

Industry

In materials science, this compound could be used in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Isovalerylshikonin would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The hydroxyl and dioxo groups could participate in hydrogen bonding or redox reactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Isovalerylshikonin: shares similarities with other naphthalene derivatives, such as:

Uniqueness

The unique combination of functional groups in this compound sets it apart from other naphthalene derivatives. The presence of both hydroxyl and dioxo groups, along with the ester functionality, provides a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

[1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O6/c1-11(2)5-8-17(27-18(25)9-12(3)4)13-10-16(24)19-14(22)6-7-15(23)20(19)21(13)26/h5-7,10,12,17,22-23H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOUNDHZJFIVPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60319387
Record name Isovalerylshikonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60319387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52387-14-1
Record name Isovalerylshikonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60319387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isovalerylshikonin
Reactant of Route 2
Reactant of Route 2
Isovalerylshikonin
Reactant of Route 3
Reactant of Route 3
Isovalerylshikonin
Reactant of Route 4
Isovalerylshikonin
Reactant of Route 5
Isovalerylshikonin
Reactant of Route 6
Isovalerylshikonin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.